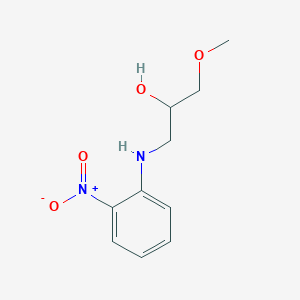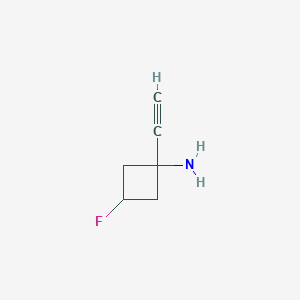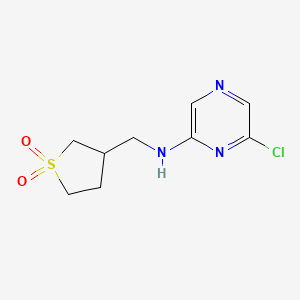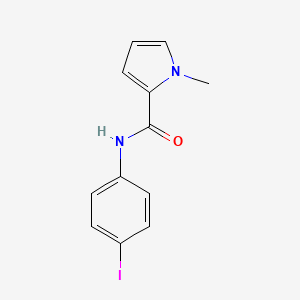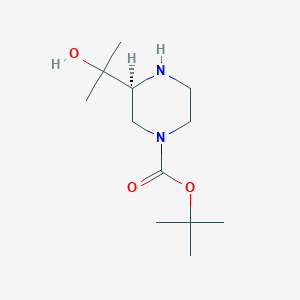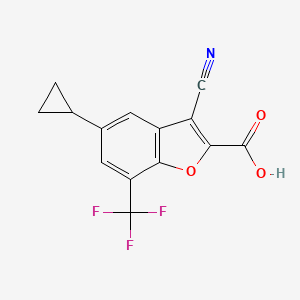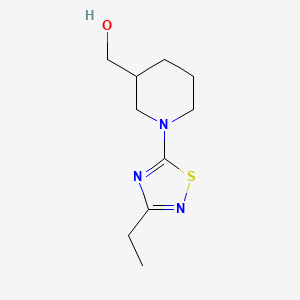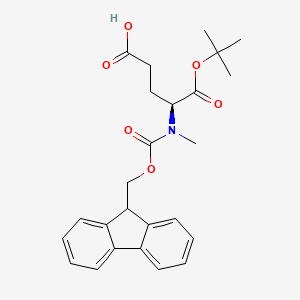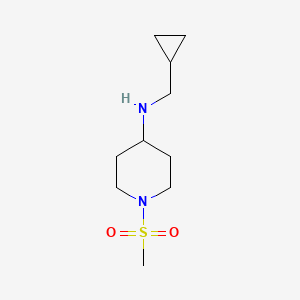
n-(Cyclopropylmethyl)-1-(methylsulfonyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopropylmethyl)-1-(methylsulfonyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a cyclopropylmethyl group and a methylsulfonyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-1-(methylsulfonyl)piperidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of piperidine with cyclopropylmethyl halide, followed by the introduction of the methylsulfonyl group through sulfonylation reactions. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-1-(methylsulfonyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(Cyclopropylmethyl)-1-(methylsulfonyl)piperidin-4-amine has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-1-(methylsulfonyl)piperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylmethyl and methylsulfonyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclopropylmethyl)-1-(methylsulfonyl)piperidin-4-amine: can be compared with other piperidine derivatives such as N-phenylpiperidin-4-amine and N-(2-fluoro-4-(methylsulfonyl)phenyl)piperidin-4-amine.
N-Phenylpiperidin-4-amine: This compound has a phenyl group instead of a cyclopropylmethyl group, which can lead to different chemical and biological properties.
N-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidin-4-amine: The presence of a fluoro group and a phenyl ring introduces additional electronic and steric effects, influencing its reactivity and interactions.
Uniqueness
This compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C10H20N2O2S |
|---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1-methylsulfonylpiperidin-4-amine |
InChI |
InChI=1S/C10H20N2O2S/c1-15(13,14)12-6-4-10(5-7-12)11-8-9-2-3-9/h9-11H,2-8H2,1H3 |
InChI Key |
LZIVLVOCOPNGPK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


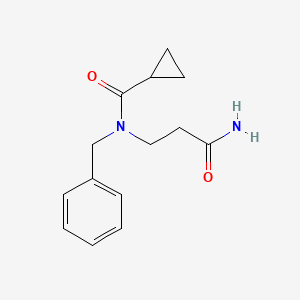
![Benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B14909728.png)
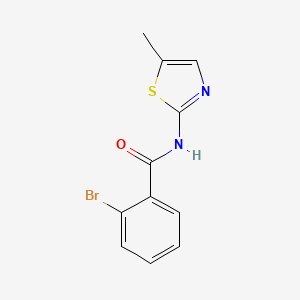
![(R)-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B14909738.png)
![1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14909739.png)

